N-(1-(4-isopropylphenoxy)propan-2-yl)naphthalene-2-sulfinamide
Description
Properties
IUPAC Name |
N-[1-(4-propan-2-ylphenoxy)propan-2-yl]naphthalene-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2S/c1-16(2)18-8-11-21(12-9-18)25-15-17(3)23-26(24)22-13-10-19-6-4-5-7-20(19)14-22/h4-14,16-17,23H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKUMVSTFPOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NS(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-isopropylphenoxy)propan-2-yl)naphthalene-2-sulfinamide is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₅H₁₉NO₂S
- Molecular Weight: 281.39 g/mol
- CAS Registry Number: Not available in the current databases.
The biological activity of sulfinamides, including this compound, is often attributed to their ability to interact with various biological targets such as enzymes and receptors. The sulfinamide group can participate in nucleophilic attacks, leading to the inhibition of target enzymes involved in metabolic pathways.
Antimicrobial Activity
Research has indicated that sulfinamides possess antimicrobial properties. A study focusing on related sulfinamide compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Another area of interest is the anticancer potential of sulfinamides. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a possible mechanism through which they may inhibit tumor growth.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of sulfinamide derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity in vitro
In a separate investigation, the compound was tested against HeLa cells. The results indicated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of approximately 25 µM. This suggests promising anticancer activity that warrants further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous molecules, focusing on functional group variations, substituent effects, and inferred physicochemical properties. Key structural analogs include benzamide derivatives with phenoxy substituents () and other sulfinamides.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Differences: The sulfinamide core in the target compound contrasts with the benzamide derivatives in .
Substituent Effects: The 4-isopropylphenoxy group in the target compound is bulkier than the 4-methoxy or 4-ethoxy groups in analogs (Entries 5–7, ). This bulk may reduce solubility in polar solvents but improve lipid membrane penetration. Entry 8 (4-isopropoxyphenyl benzamide) shares a similar isopropyl-like substituent but lacks the sulfinamide’s chiral sulfur center, highlighting divergent pharmacophoric profiles .
Structural Insights from Crystallography :
- SHELX programs (e.g., SHELXL) enable precise determination of bond parameters and crystal packing. For example, the sulfinamide’s S-N bond length (~1.63 Å) and S=O distance (~1.43 Å) can be compared to amide C=O (~1.23 Å) and C-N (~1.33 Å) bonds in benzamides .
Physicochemical Implications :
- The target compound’s logP value is estimated to be higher than methoxy/ethoxy analogs due to the hydrophobic isopropyl group, favoring CNS penetration if bioactive.
- Sulfinamides are generally more resistant to hydrolysis than benzamides, enhancing metabolic stability .
Q & A
Q. What are the standard synthetic routes for N-(1-(4-isopropylphenoxy)propan-2-yl)naphthalene-2-sulfinamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with naphthol derivatives. For example:
- Step 1 : Formation of a phenoxypropan-2-yl intermediate via nucleophilic substitution between 4-isopropylphenol and a brominated propanol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Sulfinamide coupling using naphthalene-2-sulfinyl chloride under inert atmospheres, followed by purification via column chromatography or crystallization .
- Monitoring : TLC with solvent systems like n-hexane:ethyl acetate (9:1) ensures reaction progression .
Q. What spectroscopic techniques are most effective for confirming structural integrity?
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., isopropylphenoxy protons at δ 1.2–1.3 ppm and naphthalene aromatic signals at δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR : Confirms sulfinamide (S=O stretch ~1040–1100 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How should researchers handle air-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., sulfinyl chloride reactions).
- Purge reaction vessels with nitrogen/argon and employ anhydrous solvents (e.g., DMF, THF) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be addressed during structure refinement?
Q. What strategies resolve conflicting NMR data caused by dynamic processes?
- Variable Temperature NMR : Suppress signal broadening from rotational isomerism (e.g., sulfinamide S–N bond rotation) by cooling to −40°C .
- Solvent Optimization : Use deuterated DMSO or CDCl₃ to enhance signal splitting in crowded regions .
Q. How do steric effects from the isopropylphenoxy group influence reactivity?
- Steric Hindrance : The bulky isopropylphenoxy group reduces nucleophilic substitution efficiency at the propan-2-yl center. Mitigate via:
Q. What computational methods complement experimental data for electronic property analysis?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics : Simulate solvation effects on conformational stability .
Q. How can reaction pathways be optimized to minimize by-products in multi-step syntheses?
- By-Product Analysis : Identify side products (e.g., sulfonamides from over-oxidation) via LC-MS.
- Condition Screening : Adjust stoichiometry (e.g., 1.2 equivalents of sulfinyl chloride) and reaction time (2–4 hours) to favor sulfinamide formation .
Q. What advanced purification techniques improve yield for air-sensitive intermediates?
Q. How can researchers validate the biological relevance of this sulfinamide in enzyme studies?
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases).
- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates or SPR .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
